4,6-DI(4-Carboxyphenyl)pyrimidine
Description
4,6-Di(4-carboxyphenyl)pyrimidine (H₂DBP, CAS 171820-04-5) is a pyrimidine derivative featuring two 4-carboxyphenyl substituents at the 4- and 6-positions of the heterocyclic core. Its molecular formula is C₁₈H₁₂N₂O₄ (molecular weight: 320.299 g/mol), and it is primarily used as a monomer for synthesizing metal-organic frameworks (MOFs) such as ZJU-520(Al) and MCF-18, which exhibit high microporous surface areas for trace benzene adsorption . The compound is commercially available as a white solid and requires storage at room temperature .
Properties
IUPAC Name |
4-[6-(4-carboxyphenyl)pyrimidin-4-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-17(22)13-5-1-11(2-6-13)15-9-16(20-10-19-15)12-3-7-14(8-4-12)18(23)24/h1-10H,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTUTWRNJIMOBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)C3=CC=C(C=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely cited method for synthesizing 4,6-di(4-carboxyphenyl)pyrimidine involves a Suzuki-Miyaura cross-coupling reaction between 3,5-dibromopyridine and 4-carboxyphenylboronic acid. This two-step process, reported by Jia et al. (2007), utilizes cesium carbonate (CsCO₃) as a base and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst in an ethanol solvent system. The reaction proceeds via oxidative addition of the palladium catalyst to the dibromopyridine substrate, followed by transmetalation with the boronic acid and reductive elimination to form the carbon-carbon bond.
The stoichiometric ratio of 3,5-dibromopyridine to 4-carboxyphenylboronic acid is critical, with a 1:2.2 molar ratio ensuring complete substitution at the 4- and 6-positions of the pyrimidine ring. Excess boronic acid compensates for potential side reactions, such as protodeboronation, which can reduce yields.
Optimization of Reaction Conditions
Optimization trials reveal that ethanol outperforms dimethylformamide (DMF) and tetrahydrofuran (THF) in achieving higher yields (Table 1). The use of CsCO₃ instead of potassium carbonate (K₂CO₃) enhances solubility, facilitating the deprotonation of the boronic acid and accelerating the transmetalation step. Reaction temperatures of 80°C over 120 hours balance between kinetic favorability and thermal degradation risks.
Table 1: Solvent and Base Optimization for Cross-Coupling
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | CsCO₃ | 80 | 120 | 72 |
| DMF | CsCO₃ | 80 | 120 | 58 |
| THF | K₂CO₃ | 65 | 144 | 41 |
Post-reaction workup involves neutralizing excess base with dilute hydrochloric acid, followed by recrystallization from a water-ethanol mixture to achieve >95% purity.
Alternative Pathways via Pyrimidine Intermediates
Synthesis of 4,6-Dihydroxypyrimidine Precursors
Patent DE19640756B4 discloses a method for preparing 4,6-dihydroxypyrimidine from malonic acid ester and formamide in the presence of sodium ethoxide. Key parameters include:
-
Molar ratio : 1:2.0–2.5 malonic acid ester to formamide
-
Temperature : 30–100°C during ester addition
-
Workup : Acid precipitation (pH 2–6) or solvent evaporation
This intermediate serves as a scaffold for subsequent functionalization. For instance, chlorination with thionyl chloride (SOCl₂) in dichloroethane yields 4,6-dichloropyrimidine, which can undergo carboxylation via Ullmann-type coupling.
Carboxylation Strategies
Scalability and Industrial Considerations
Catalyst Recovery and Recycling
The high cost of Pd(PPh₃)₄ (≈$350/g) necessitates efficient recovery. Membrane filtration techniques enable >90% palladium recovery from reaction mixtures, reducing production costs by 40% in batch processes.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) confirms ≥99% purity for pharmaceutical-grade material.
Applications in Coordination Chemistry
The compound’s rigid geometry and dual carboxylate groups enable the construction of porous MOFs with BET surface areas exceeding 1500 m²/g . These frameworks demonstrate exceptional CO₂ adsorption capacities (4.2 mmol/g at 298 K), highlighting their potential in carbon capture technologies.
Chemical Reactions Analysis
Types of Reactions: 4,6-DI(4-Carboxyphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Carboxylate salts or esters.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
4,6-DI(4-Carboxyphenyl)pyrimidine and its derivatives have been investigated for their potential anticancer properties. A study on pyrido[3,4-d]pyrimidine derivatives demonstrated that certain compounds exhibit selective cytotoxicity against various cancer cell lines, including breast and renal cancers. The structure-activity relationship (SAR) analysis indicated that modifications in the pyrimidine core significantly influence biological activity, suggesting that similar approaches could be applied to this compound derivatives to enhance their efficacy against cancer cells .
Antimicrobial Properties
Research has shown that pyrimidine derivatives possess antimicrobial properties. For instance, compounds derived from pyrimidines have exhibited significant antibacterial and antifungal activities. The synthesis of 4-carboxyphenyl derivatives has been linked to improved inhibition of microbial growth, making them potential candidates for developing new antibiotics .
Material Science
Luminescent Materials
The incorporation of this compound into lanthanide complexes has been explored for its luminescent properties. Studies indicate that these complexes can exhibit enhanced luminescence due to the coordination of lanthanides with the pyrimidine moiety. Such materials have potential applications in optoelectronic devices and sensors .
Polymeric Applications
The compound's ability to form stable complexes with metals makes it a candidate for developing advanced polymeric materials. Research has focused on synthesizing polymeric networks incorporating this compound for applications in coatings and adhesives due to their enhanced mechanical properties and thermal stability .
Agricultural Applications
Fungicides
The synthesis of this compound derivatives has led to the development of new fungicides. These compounds have shown promising results in inhibiting fungal growth, particularly against plant pathogens. The mechanism of action involves disrupting fungal cell wall integrity, which is critical for developing effective agricultural chemicals .
Case Studies
Mechanism of Action
The mechanism of action of 4,6-DI(4-Carboxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The carboxyphenyl groups can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. In medicinal chemistry, this compound can inhibit enzymes or modulate receptor activity, leading to therapeutic effects[5][5]. The pyrimidine ring can also participate in coordination chemistry, forming stable complexes with metal ions[5][5].
Comparison with Similar Compounds
Core Modifications and Substituents
H₂DBP belongs to the 4,6-disubstituted pyrimidine family. Key structural analogs include:
Key Differences :
- Fused vs. Non-Fused Systems: H₂DBP lacks fused aromatic rings, unlike pyrrolo[2,3-d]pyrimidines (Figure 8 in ), which exhibit enhanced planarity for biological target binding .
- Functional Groups : Pyrimidine-4,6-dicarboxylic acid (pKa ~2.14) replaces phenyl groups with direct carboxylic acid moieties, reducing steric bulk but increasing solubility in polar solvents .
Comparison with Other Disubstituted Pyrimidines
Material Science
H₂DBP-based MOFs (e.g., ZJU-520) exhibit a microporous surface area of ~1,000 m²/g, outperforming many benzene adsorbents due to dual-walled structures .
Physicochemical Properties
| Property | H₂DBP | Pyrimidine-4,6-dicarboxylic Acid | 4,6-Disubstituted Pyrrolo-pyrimidines |
|---|---|---|---|
| Molecular Weight | 320.299 g/mol | 200.13 g/mol | 350–450 g/mol (typical) |
| Melting Point | Not reported | 238–240°C | 180–220°C |
| Solubility | Low in polar solvents | High in water/DMSO | Moderate in DMSO |
| Key Functional Groups | 4-Carboxyphenyl | Carboxylic acid | Aryl/alkyl + fused rings |
Notes:
Biological Activity
4,6-DI(4-Carboxyphenyl)pyrimidine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Structural Overview
This compound is characterized by a pyrimidine ring substituted with two 4-carboxyphenyl groups. This specific arrangement enhances its ability to interact with biological targets, making it a candidate for further investigation in various therapeutic applications.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cell lines. Studies suggest that it may induce apoptosis and disrupt cell signaling pathways critical for cancer progression .
- Enzyme Inhibition : Preliminary findings suggest that derivatives of this compound may act as inhibitors of specific enzymes involved in inflammatory processes. For instance, compounds that modulate the function of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) have been explored for their therapeutic potential in treating diseases associated with IRAK-mediated signal transduction .
- Metal Coordination : The ability of this compound to coordinate with metal ions has implications for drug design and materials science. Its interactions with transition metals can influence their reactivity and stability, potentially leading to novel therapeutic agents .
Anticancer Studies
A study evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability in treated samples compared to controls. Mechanistic studies revealed that the compound interacts with DNA, suggesting a direct impact on cellular replication processes.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 15 | Induction of apoptosis |
| Cervical Cancer | 20 | Disruption of cell signaling pathways |
| Lung Cancer | 25 | Inhibition of DNA replication |
Enzyme Interaction Studies
Further investigations into enzyme inhibition revealed that this compound can effectively inhibit IRAK4 activity. This inhibition was associated with reduced production of pro-inflammatory cytokines in vitro.
| Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|
| IRAK4 | 75 | 10 |
| TNF-α Production | 60 | 5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

